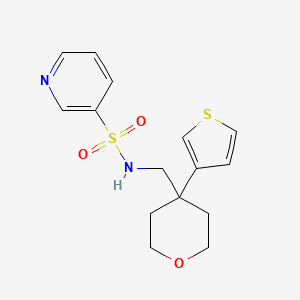

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide” is a complex organic molecule that contains a pyridine ring, a thiophene ring, and a tetrahydropyran ring . These types of compounds are often used in the development of new drugs and materials .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the positions of the various functional groups . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the different functional groups present in the molecule . For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonamide group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the pyridine and thiophene rings might make the compound aromatic and relatively stable . The sulfonamide group could make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

- Thiophene derivatives have demonstrated antimicrobial activity . These compounds can inhibit the growth of bacteria, fungi, and other microorganisms. Research on the specific antimicrobial effects of this compound could be valuable for developing new antibiotics or antifungal agents.

- Some thiophene derivatives exhibit analgesic and anti-inflammatory properties . Investigating the potential of this compound in alleviating pain and reducing inflammation could contribute to the development of novel therapeutic agents.

- Thiophene-containing compounds have been explored for their antitumor effects . Investigating the impact of this compound on cancer cell lines and understanding its mechanism of action could provide insights into potential cancer therapies.

- Thiophene derivatives are used as inhibitors of metal corrosion . Understanding their effectiveness in preventing metal degradation could have practical applications in industries such as construction and transportation.

- In material science, thiophene derivatives are employed in the fabrication of light-emitting diodes (LEDs) . Investigating the role of this compound in enhancing LED performance could contribute to advancements in optoelectronics.

- N-(thiophen-2-yl) nicotinamide derivatives have shown promising fungicidal activity against cucumber downy mildew (CDM) . Further research could explore their potential as agricultural fungicides.

- While not directly studied for this compound, other thiophene derivatives have demonstrated antihypertensive effects . Investigating whether this compound shares similar properties could be relevant for cardiovascular research.

- Among different derivatives, some compounds containing thiophene moieties have shown good antimicrobial potential . Exploring the specific antibacterial and antifungal effects of this compound could be informative.

Antimicrobial Properties

Analgesic and Anti-Inflammatory Effects

Antitumor Activity

Corrosion Inhibition

Light-Emitting Diodes (LEDs)

Fungicidal Activity

Antihypertensive Effects: (Potential):

Antimicrobial Potential

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-thiophen-3-yloxan-4-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c18-22(19,14-2-1-6-16-10-14)17-12-15(4-7-20-8-5-15)13-3-9-21-11-13/h1-3,6,9-11,17H,4-5,7-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVFNPHJQIZKMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CN=CC=C2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2401659.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2401660.png)

![Tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/no-structure.png)

![Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine](/img/structure/B2401665.png)

![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)

![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)

![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)